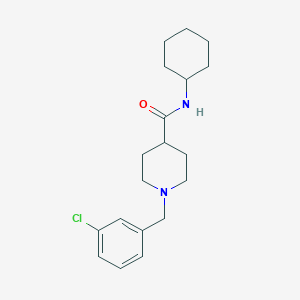

1-(3-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide" belongs to a class of chemicals known for their diverse pharmacological activities. The presence of chlorobenzyl and piperidine rings suggests it might be explored for receptor binding or enzymatic activity inhibition.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like chlorobenzyl chloride and cyclohexylamine, proceeding through a series of reactions including amidation, reduction, and alkylation to introduce the piperidine moiety. For example, the preparation and characterization of related N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide showcase complex synthesis routes involving elimination, reduction, and bromination reactions (Bi, 2014).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, is crucial for confirming the configuration and conformation of such compounds. For instance, conformational analysis of thioperamide, a compound with some structural similarity, through molecular mechanics and X-ray diffraction, has provided insights into the stable conformations and structural features critical for its activity (Plazzi et al., 1997).

Mechanism of Action

Target of Action

A structurally similar compound, n-(3-chlorobenzyl)-1-(4-methylpentanoyl)-l-prolinamide, has been reported to interact withProthrombin , a protein crucial for blood clotting .

Pharmacokinetics

A related compound, n-(3-chlorobenzyl)-1-(4-methylpentanoyl)-l-prolinamide, has been reported to undergo an initial cyp catalyzed oxidation on the 3-chlorobenzyl moiety, yielding a phenol metabolite, followed by an elimination reaction . This suggests that 1-(3-chlorobenzyl)-N-cyclohexyl-4-piperidinecarboxamide might also be metabolized by CYP enzymes.

Future Directions

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O/c20-17-6-4-5-15(13-17)14-22-11-9-16(10-12-22)19(23)21-18-7-2-1-3-8-18/h4-6,13,16,18H,1-3,7-12,14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQILAXGVERZQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-N-cyclohexylpiperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)

![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)

![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)

![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)

![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)

![3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)